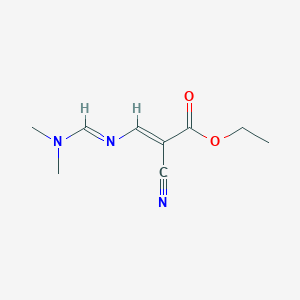![molecular formula C22H16BrN3O5 B11556073 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11556073.png)
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE: is a complex organic compound that features multiple functional groups, including nitro, formamido, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE can be achieved through a multi-step process involving the following key steps:
-
Formation of the 3-bromophenylformamido intermediate
Reagents: 3-bromophenylamine, formic acid
Conditions: Reflux in an organic solvent such as toluene or dichloromethane
-
Condensation with 2-nitrobenzaldehyde
Reagents: 2-nitrobenzaldehyde, the previously formed 3-bromophenylformamido intermediate
Conditions: Mild heating in the presence of a base such as sodium acetate
-
Esterification with 3-methylbenzoic acid
Reagents: 3-methylbenzoic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC)
Conditions: Room temperature in an organic solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the nitro and formamido groups
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Mild heating
Products: Reduced forms of the nitro group to amines
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted derivatives at the bromophenyl or nitrophenyl positions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution agents: Halogenating agents, nucleophiles
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Agents: Potential use in the development of diagnostic imaging agents.
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Polymer Chemistry: Potential use in the development of functional polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE
- 4-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE
- 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE
Uniqueness
The uniqueness of 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL 3-METHYLBENZOATE lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C22H16BrN3O5 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H16BrN3O5/c1-14-4-2-6-17(10-14)22(28)31-20-9-8-15(11-19(20)26(29)30)13-24-25-21(27)16-5-3-7-18(23)12-16/h2-13H,1H3,(H,25,27)/b24-13+ |
InChI Key |
GPMNBOVXGMHSKB-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11555990.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555992.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide](/img/structure/B11555994.png)
![N-({N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11556010.png)

![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11556020.png)

![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11556045.png)
![N'-[(E)-[4-(Dimethylamino)-3-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11556047.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
![2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11556057.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11556062.png)
